molecular formula C18H15FN4O2 B11965002 3-(4-fluorophenyl)-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide

3-(4-fluorophenyl)-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11965002
M. Wt: 338.3 g/mol
InChI Key: DIOPAXJFBGIAAX-RGVLZGJSSA-N
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Description

3-(4-FLUOROPHENYL)-N’-(1-(4-HO-PHENYL)ETHYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-FLUOROPHENYL)-N’-(1-(4-HO-PHENYL)ETHYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves the condensation of 4-fluorophenylhydrazine with an appropriate aldehyde or ketone to form the corresponding hydrazone This intermediate is then cyclized with a suitable reagent, such as acetic anhydride, to form the pyrazole ring

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-FLUOROPHENYL)-N’-(1-(4-HO-PHENYL)ETHYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-FLUOROPHENYL)-N’-(1-(4-HO-PHENYL)ETHYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be studied for its potential pharmacological properties. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.

Medicine

In medicine, the compound could be investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development and the treatment of various diseases.

Industry

In industry, 3-(4-FLUOROPHENYL)-N’-(1-(4-HO-PHENYL)ETHYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE may be used in the development of new materials with unique properties. Its chemical stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(4-FLUOROPHENYL)-N’-(1-(4-HO-PHENYL)ETHYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through its ability to modulate the activity of these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-N’-(1-(4-Hydroxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide
  • 3-(4-Methylphenyl)-N’-(1-(4-Hydroxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide
  • 3-(4-Nitrophenyl)-N’-(1-(4-Hydroxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide

Uniqueness

The uniqueness of 3-(4-FLUOROPHENYL)-N’-(1-(4-HO-PHENYL)ETHYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE lies in its specific substitution pattern and the presence of both fluorine and hydroxyl groups. These functional groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C18H15FN4O2

Molecular Weight

338.3 g/mol

IUPAC Name

3-(4-fluorophenyl)-N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H15FN4O2/c1-11(12-4-8-15(24)9-5-12)20-23-18(25)17-10-16(21-22-17)13-2-6-14(19)7-3-13/h2-10,24H,1H3,(H,21,22)(H,23,25)/b20-11+

InChI Key

DIOPAXJFBGIAAX-RGVLZGJSSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=C(C=C2)F)/C3=CC=C(C=C3)O

Canonical SMILES

CC(=NNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)F)C3=CC=C(C=C3)O

Origin of Product

United States

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